REACTION_SMILES
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[CH3:11][C:12]([CH3:13])=[CH2:14].[Cl:20][CH2:21][Cl:22].[OH:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1.[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[O:1]([c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1)[C:12]([CH3:11])([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)c1cccc(OC(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |